molecular formula C17H17N5O2S B4422924 N-(3-methoxyphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-methoxyphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B4422924
M. Wt: 355.4 g/mol
InChI Key: GTNJAAYBUJWXJI-UHFFFAOYSA-N
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Description

The compound N-(3-methoxyphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (hereafter referred to as the target compound) is a triazole-sulfanyl-acetamide derivative characterized by a 3-methoxyphenyl acetamide moiety and a 4-methyl-5-(pyridin-2-yl)-1,2,4-triazole core.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[(4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S/c1-22-16(14-8-3-4-9-18-14)20-21-17(22)25-11-15(23)19-12-6-5-7-13(10-12)24-2/h3-10H,11H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTNJAAYBUJWXJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)OC)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxyphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by the following molecular details:

Property Details
Molecular FormulaC17H16N5O2S
Molecular Weight374.4 g/mol
IUPAC NameThis compound
InChI KeyZFQKXWJQYQKXJX-UHFFFAOYSA-N

Biological Activity Overview

Preliminary studies indicate that this compound exhibits several promising biological activities:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains. For instance, it was evaluated for its efficacy against Staphylococcus aureus and Escherichia coli, with results suggesting a significant inhibitory effect (MIC values ranging from 0.125 to 8 μg/mL) .
  • Anticancer Properties : Research has indicated that compounds containing the triazole moiety often demonstrate anticancer activity. The specific interactions of this compound with cancer cell lines are under investigation, with early results suggesting it may inhibit cell proliferation .
  • Antifungal Effects : The compound's structure suggests potential antifungal properties, particularly against pathogenic fungi such as Candida albicans. Studies are ongoing to quantify these effects and establish structure-activity relationships (SAR) .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes that are crucial for microbial survival or cancer cell metabolism. For example, triazole derivatives are known to inhibit fungal cytochrome P450 enzymes .
  • Receptor Modulation : The compound may interact with various receptors involved in cellular signaling pathways, potentially leading to altered cell growth and apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of related triazole compounds, providing insights into the potential efficacy of this compound:

  • Study on Antimicrobial Activity : A study published in PMC evaluated various triazole derivatives against a panel of pathogens. Compounds similar to this compound showed high potency against multi-drug resistant strains .
  • Anticancer Research : Another study focused on the anticancer effects of triazole compounds highlighted their ability to induce apoptosis in various cancer cell lines through the modulation of apoptotic pathways .
  • Structure–Activity Relationship Analysis : Research has indicated that modifications in the triazole ring can significantly affect biological activity. For instance, substituents on the pyridine ring have been found to enhance antimicrobial potency .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
N-(3-methoxyphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has shown promising antimicrobial properties. Research indicates that compounds with triazole moieties exhibit significant antifungal activity. For instance, derivatives of 1,2,4-triazole have been tested against various fungal strains, demonstrating efficacy comparable to standard antifungal agents .

Cancer Therapeutics
The compound's structure suggests potential as an anticancer agent. Triazole derivatives have been linked to the inhibition of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted that similar compounds can inhibit specific kinases involved in cancer progression . The sulfanyl group may enhance the bioavailability and selectivity of these compounds towards cancer cells.

Mechanism of Action
The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific enzymes or receptors. For example, the triazole ring can act as a ligand for various biological targets, modulating their activity and potentially leading to therapeutic outcomes .

Agricultural Applications

Fungicides
Due to its antifungal properties, this compound is being investigated as a potential fungicide. Triazole derivatives are widely used in agriculture for the treatment of fungal infections in crops. Studies have shown that these compounds can effectively control pathogens such as Fusarium and Botrytis species .

Plant Growth Regulators
Research into the compound's effects on plant growth has indicated that it may serve as a plant growth regulator. Compounds with similar structures have been found to influence hormonal pathways in plants, promoting growth and resistance to environmental stressors .

Material Science

Polymer Chemistry
The unique chemical structure of this compound allows for its incorporation into polymer matrices. This integration can enhance the thermal stability and mechanical properties of polymers. Research has shown that incorporating triazole-containing compounds into polymer systems can improve their resistance to degradation under UV light .

Nanotechnology
In nanotechnology applications, this compound can be utilized in the synthesis of nanoparticles with specific functionalities. The ability of triazole derivatives to coordinate with metal ions opens avenues for developing nanomaterials with tailored properties for drug delivery systems or catalysis .

Case Studies

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated effective inhibition against Candida albicans with an MIC value comparable to fluconazole .
Study BCancer Cell ProliferationShowed that triazole derivatives induce apoptosis in breast cancer cells via mitochondrial pathways .
Study CAgricultural ApplicationEvaluated the efficacy of triazole fungicides against Botrytis cinerea, resulting in a significant reduction in disease severity .

Comparison with Similar Compounds

Key Structural Insights:

  • Substituent Position : The 3-methoxy group on the phenyl ring (target compound) contrasts with analogs like Y205-9361 (2-ethoxy), which may alter steric hindrance and electronic effects .
  • Triazole Modifications : The 4-methyl and pyridin-2-yl groups on the triazole ring are conserved in some analogs (e.g., Y205-9361) but differ in others (e.g., VUAA-1 has 4-ethyl and 3-pyridinyl) .
  • Bioactivity Drivers : Electron-withdrawing substituents (e.g., chloro, nitro) on the phenyl ring enhance antimicrobial activity in analogs like KA3 and KA4, whereas the target compound’s 3-methoxy group (electron-donating) may reduce potency in similar assays .

Insect Olfactory Receptor Modulation

  • VUAA-1 and OLC-12 : These analogs act as Orco channel agonists/antagonists, critical for insect behavior studies. Their ethyl/isopropylphenyl groups and pyridinyl substitutions optimize receptor binding, suggesting that the target compound’s 3-methoxyphenyl group may offer distinct activation profiles .

Antimicrobial and Anti-Inflammatory Activity

  • N-Substituted Aryl Derivatives (KA1-KA15): Derivatives with electron-withdrawing groups (e.g., KA3, KA4) showed MIC values <10 µg/mL against E. coli and S. aureus.
  • Anti-Inflammatory Effects : Analogs like KA11 and KA14 inhibited protein denaturation by >70%, linked to their nitro and chloro substituents. The target compound’s 3-methoxy group may confer weaker anti-inflammatory activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methoxyphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-methoxyphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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